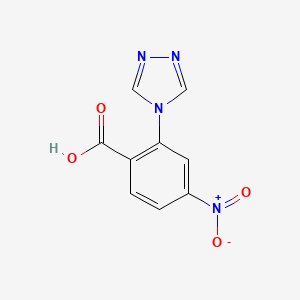
4-Nitro-2-(4H-1,2,4-triazol-4-YL)benzoic acid
Overview
Description
“4-Nitro-2-(4H-1,2,4-triazol-4-YL)benzoic acid” is a compound that contains a 1,2,4-triazole ring in its structure . This compound is characterized by multidirectional biological activity . The molecular weight of this compound is 189.17 g/mol .
Synthesis Analysis
A series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids was successfully synthesized and their structures were established by NMR and MS analysis . The synthesis of these compounds has been carried out based on a molecular hybridization approach .
Molecular Structure Analysis
1,2,4-Triazole, which is a part of the compound, exists in two tautomeric forms A and B in which 1H-1,2,4-triazole (A) is more stable than 4H-1,2,4-triazole (B) . This motif is an integral part of a variety of drugs available in clinical therapy .
Chemical Reactions Analysis
Compounds containing the 1,2,4-triazole ring in their structure have shown significant antibacterial activity . The structure-activity relationship (SAR) analysis showed that compounds containing a benzyl group in the 4-position of the 1,2,4-triazole inhibited the growth of Gram-positive bacteria more strongly than 4-phenyl derivatives .
Physical And Chemical Properties Analysis
The compound “4-Nitro-2-(4H-1,2,4-triazol-4-YL)benzoic acid” has a molecular weight of 189.17 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 2 .
Scientific Research Applications
Antiviral Drug Development
The 1,2,4-triazole ring is a common motif in antiviral drugs. Compounds with this ring structure have been shown to be effective against a range of DNA and RNA viruses, including respiratory syncytial virus (RSV), hepatitis C, and other viral infections like West Nile virus and dengue fever . The triazole ring can be used to create analogs that target viral enzymes such as reverse transcriptase (RT), integrase (IN), and protease (PR), which are crucial for the life cycle of viruses like HIV-1 .
Anti-Infective Agents
Triazole derivatives exhibit significant activity as anti-infective agents. They have been used in the synthesis of compounds with chemopreventive and chemotherapeutic effects on cancer . The presence of sulfur and nitrogen in these heterocycles enhances their biological applications, making them suitable candidates for developing new anti-infective drugs .
Antibacterial Agents
The global spread of antibiotic-resistant bacteria has necessitated the development of new antibacterial agents. 1,2,4-Triazoles have shown significant antibacterial activity and are considered important in the fight against microbial resistance. They have been researched extensively for their potential as a core structure in novel antibacterial drugs .
Coordination Polymers and Catalysis
Coordination polymers based on triazole derivatives have been explored for their photocatalytic capabilities. These polymers can selectively adsorb certain dyes and exhibit excellent photocatalytic activity in the degradation of organic pollutants like methylene blue (MB) and methyl violet (MV) .
Antiproliferative Agents
Triazole compounds have been studied for their antiproliferative effects against various cancer cell lines. For instance, 1,2,3-triazoles have shown noteworthy effects against human acute myeloid leukemia (AML) cells, indicating their potential use in cancer treatment strategies .
Cytotoxic Activities
The cytotoxic activities of 1,2,4-triazole hybrids have been evaluated against tumor cell lines, showing a range of activities from weak to high. These findings suggest the potential of triazole derivatives in the development of new cancer therapies .
Future Directions
The global spread of drug resistance in bacteria requires new potent and safe antimicrobial agents . Compounds containing the 1,2,4-triazole ring in their structure are characterized by multidirectional biological activity . Therefore, further investigations on this scaffold to harness its optimum antibacterial potential are needed . Moreover, rational design and development of novel antibacterial agents incorporating 1,2,4-triazole can help in dealing with the escalating problems of microbial resistance .
properties
IUPAC Name |
4-nitro-2-(1,2,4-triazol-4-yl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N4O4/c14-9(15)7-2-1-6(13(16)17)3-8(7)12-4-10-11-5-12/h1-5H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPYSHOYBTKCTJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])N2C=NN=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801252424 | |
| Record name | 4-Nitro-2-(4H-1,2,4-triazol-4-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801252424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Nitro-2-(4H-1,2,4-triazol-4-YL)benzoic acid | |
CAS RN |
1017791-31-9 | |
| Record name | 4-Nitro-2-(4H-1,2,4-triazol-4-yl)benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1017791-31-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Nitro-2-(4H-1,2,4-triazol-4-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801252424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



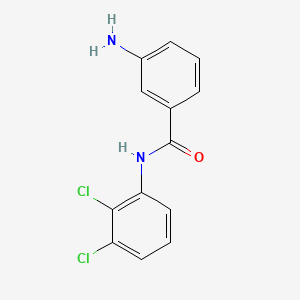

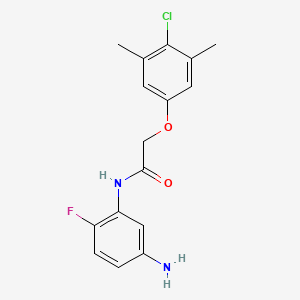
![N-(3-Amino-4-chlorophenyl)-2-[2-(tert-butyl)-phenoxy]acetamide](/img/structure/B1385124.png)
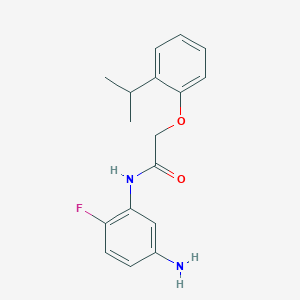
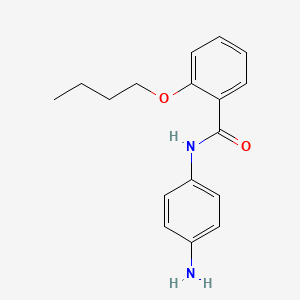

![N-(5-Amino-2-fluorophenyl)-2-[2-(tert-butyl)-phenoxy]acetamide](/img/structure/B1385132.png)
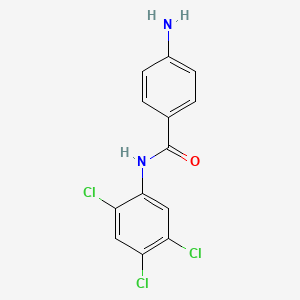
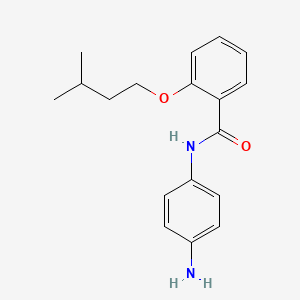

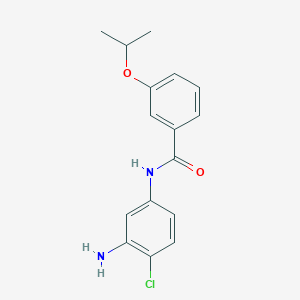
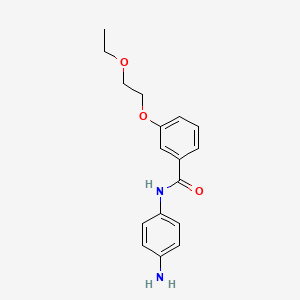
![N1-[4-(Diethylamino)benzyl]-1,3-propanediamine](/img/structure/B1385141.png)